
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall or membrane.
Biochemical and Physiological Effects
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. Furthermore, the compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to exhibit antioxidant activity, which may protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high yield of synthesis, low cost, and potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of the compound is not fully understood, which may limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for the research on 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate the compound's potential applications in the treatment of Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of the compound and to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore the compound's potential applications in the treatment of fungal and bacterial infections. The development of new antimicrobial agents is crucial due to the increasing prevalence of drug-resistant pathogens. Finally, further studies are needed to investigate the compound's potential applications in the treatment of various types of cancer. The development of new anticancer agents is essential to improve the survival and quality of life of cancer patients.
Métodos De Síntesis
The synthesis of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-ethylbenzaldehyde, acetylacetone, and 2-furylhydrazine. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis method is typically high, making it a cost-effective approach for producing the compound.
Aplicaciones Científicas De Investigación
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has shown potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. The compound has also been investigated for its antifungal, antibacterial, and anti-inflammatory properties. Furthermore, 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has been explored as a potential candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Propiedades
IUPAC Name |
1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-6-8-14(9-7-13)15-11-16(17-5-4-10-21-17)19(18-15)12(2)20/h4-10,16H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHUJOPRREWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

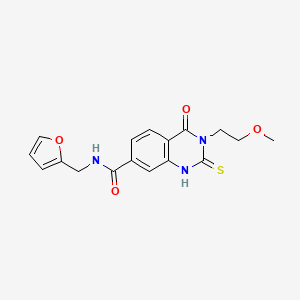

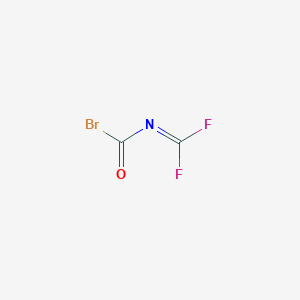
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)

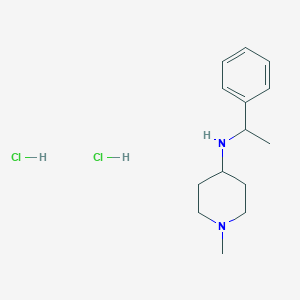
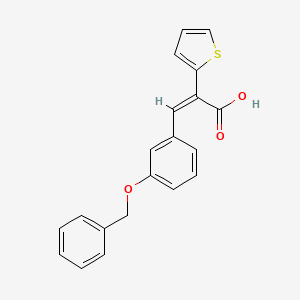
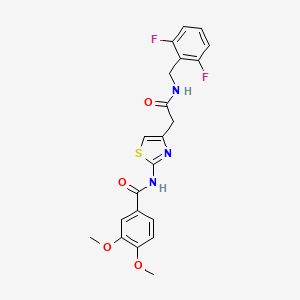
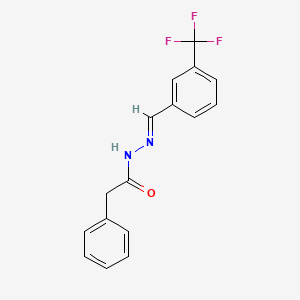

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)
